Dehydroherbarin
Overview
Description
Dehydroherbarin is a naturally occurring naphthoquinone fungal metabolite. It belongs to the class of benzoisochromanequinones and is characterized by its unique chemical structure, which includes a naphthalene ring fused with a quinone moiety. The compound is known for its distinctive yellow color and has been isolated from various fungal species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydroherbarin involves several key steps. One of the primary synthetic routes includes the Stobbe condensation reaction, which utilizes 2,4-dimethoxybenzaldehyde as a starting material. This reaction forms the naphthalene nucleus, which is further functionalized through a series of reactions including O-allylation and Claisen rearrangement. A crucial step in the synthesis is the PIFA-mediated addition of a methoxy substituent onto the naphthalene skeleton. The final assembly of the pyran ring is achieved through a lithium aluminum reduction followed by a Wacker-type oxidation reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Dehydroherbarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using ceric ammonium nitrate and salcomine.
Substitution: Methoxy substituents can be added to the naphthalene skeleton using phenyliodine bis(trifluoroacetate) (PIFA) as a reagent.
Major Products Formed:
Oxidation Products: Treatment with ceric ammonium nitrate results in the formation of racemic (3R,4R)-3-hydroxy-7,9-dimethoxy-3-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-4-yl nitrate.
Reduction Products: Reduction with lithium aluminum hydride leads to the formation of the pyran ring structure.
Scientific Research Applications
Dehydroherbarin has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of naphthoquinone derivatives and their chemical properties.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of dehydroherbarin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making this compound a potential candidate for anticancer therapies. Additionally, this compound may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
- Anhydrofusarubin
- Marticin
- Other naphthoquinone derivatives
Properties
IUPAC Name |
7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-4-10-12(7-21-8)16(18)14-11(15(10)17)5-9(19-2)6-13(14)20-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUSOEBAIVROCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236427 | |
Record name | 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36379-74-5 | |
Record name | 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36379-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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